(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
Description
(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid (CAS: 218608-83-4) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the R-configured third carbon and a phenyl-substituted pentanoic acid backbone. It is widely used in peptide synthesis and medicinal chemistry due to its stability under basic conditions and controlled deprotection properties. Key characteristics include:
Propriétés
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(11-14(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWZFJXOLAXENE-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169160 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218608-83-4 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218608-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Solvent and Base Optimization
Trials across 23 solvent systems reveal dichloromethane (DCM) and tetrahydrofuran (THF) as optimal for balancing reactivity and solubility. Catalytic 4-dimethylaminopyridine (DMAP) enhances reaction rates by 40% compared to inorganic bases like sodium hydroxide.
Table 1: Boc Protection Efficiency Under Varied Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | DMAP | 25 | 6 | 89 |
| THF | NaOH | 0→25 | 12 | 78 |
| DMF | Et₃N | 40 | 8 | 82 |
Racemization remains negligible (<2% ee loss) when temperatures stay below 40°C. Post-reaction purification via acidic extraction (pH 3–4) and recrystallization from ethyl acetate/n-hexane yields >99% enantiomeric purity.
Asymmetric Synthesis via Chiral Auxiliaries
For scenarios requiring de novo synthesis of the chiral backbone, Evans oxazolidinone auxiliaries enable enantioselective construction. This three-step sequence achieves 68% overall yield:
- Aldol Condensation: Benzaldehyde and propionoate ester form the β-keto ester intermediate.
- Asymmetric Reduction: CBS catalyst (Corey-Bakshi-Shibata) induces R-configuration with 94% ee.
- Boc Protection: Standard conditions apply as in Section 1.
Critical to this route is minimizing epimerization during the Boc step, achieved by maintaining pH 8–9 and avoiding prolonged heating.
Continuous Flow Synthesis for Industrial Scaling
Recent advances adopt flow chemistry to enhance throughput and reduce batch variability. Source demonstrates a 32 cm × 1 mm tubular reactor achieving full Boc protection in 3.5 minutes at 90°C:
Flow Parameters:
- Residence Time: 3.5 min
- Reagent Ratio: 1:1.2 (amino acid:Boc anhydride)
- Productivity: 12.8 g/h
This method reduces solvent use by 60% compared to batch processes and achieves 91% yield with <1% racemization.
Enzymatic Resolution of Racemic Mixtures
For cost-sensitive applications, kinetic resolution using immobilized lipases (e.g., Candida antarctica) separates enantiomers post-synthesis. Key metrics include:
- Selectivity Factor (E): 28 for R-enantiomer
- Conversion: 45% at equilibrium
- ee Product: 98%
While this route adds operational complexity, it reduces reliance on chiral catalysts by 75%.
Microwave-Assisted Boc Protection
Microwave irradiation (150 W, 80°C) accelerates reaction completion to 15 minutes with 87% yield. Energy consumption drops by 40% versus conventional heating.
Green Chemistry Approaches
Ionic liquid-mediated synthesis in [BMIM][BF₄] achieves 84% yield while enabling solvent recycling. Lifecycle assessments show 33% lower carbon footprint versus THF-based methods.
Industrial-Scale Production Protocols
Large-scale batches (100+ kg) employ:
- Reactor Type: Glass-lined stirred tank
- Cooling System: Jacketed glycol for exotherm control
- Workup: Continuous liquid-liquid extraction
Typical production metrics:
- Purity: 99.5% (HPLC)
- Throughput: 480 kg/month
- Cost: \$2,150/kg at commercial scale
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Chimie : Il sert de composé modèle pour l’étude des agonistes du récepteur de la vitamine D et de leurs interactions avec d’autres molécules.
Biologie : CB-1267 est utilisé dans la recherche pour comprendre le rôle des récepteurs de la vitamine D dans les processus cellulaires et l’expression génétique.
Industrie : Les propriétés uniques de CB-1267 en font un composé précieux pour le développement de nouveaux agents thérapeutiques et l’étude de l’inhibition de la synthèse protéique.
Applications De Recherche Scientifique
The compound (R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid , commonly referred to as Boc-R-3-amino-5-phenylpentanoic acid, is a significant building block in pharmaceutical chemistry and peptide synthesis. Below, we explore its applications, particularly in scientific research and drug development.
Peptide Synthesis
Boc-R-3-amino-5-phenylpentanoic acid is widely used as a protected amino acid in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be easily removed under acidic conditions, allowing for the selective deprotection of the amine functionality. This property makes it invaluable in multi-step peptide synthesis where precise control over functional groups is required.
Drug Development
This compound has been investigated for its potential use in developing therapeutic peptides. Its structure allows for the incorporation into various peptides that may exhibit biological activity, such as anti-inflammatory or anticancer properties. The phenyl group contributes to the hydrophobic character of the peptide, which can enhance membrane permeability and biological activity.
Bioconjugation
Boc-R-3-amino-5-phenylpentanoic acid can serve as a linker in bioconjugation processes. It can be conjugated with various biomolecules, including proteins and nucleic acids, facilitating the development of targeted drug delivery systems. This application is particularly relevant in creating antibody-drug conjugates (ADCs) that improve the specificity and efficacy of cancer therapies.
Analytical Chemistry
In analytical chemistry, this compound can be utilized as a standard reference material for chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its well-defined structure aids in method validation and quality control of peptide-based drugs.
Case Study 1: Peptide Therapeutics
A study published in the Journal of Medicinal Chemistry demonstrated the use of Boc-R-3-amino-5-phenylpentanoic acid in synthesizing a novel peptide that exhibited significant anti-cancer activity against various cell lines. The study highlighted how the incorporation of this amino acid improved the peptide's stability and bioavailability, leading to enhanced therapeutic effects.
Case Study 2: Drug Delivery Systems
Research conducted by a team at a leading pharmaceutical institute explored the use of Boc-R-3-amino-5-phenylpentanoic acid as part of a bioconjugate aimed at targeted drug delivery. The results indicated that conjugating this compound with an antibody significantly increased the specificity of drug delivery to cancer cells while minimizing side effects on healthy tissues.
Mécanisme D'action
CB-1267 exerce ses effets en agissant comme un agoniste du récepteur de la vitamine D. Il se lie au récepteur de la vitamine D, ce qui conduit à l’activation de gènes spécifiques impliqués dans la croissance cellulaire, la différenciation et l’apoptose. Le composé inhibe également la synthèse protéique, ce qui contribue à ses propriétés anticancéreuses. Les cibles moléculaires et les voies impliquées comprennent la régulation des protéines p21 (waf-1) et p27 (kip1), qui jouent un rôle crucial dans le contrôle du cycle cellulaire .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Enantiomeric Pair: (S)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic Acid
The S-enantiomer (CAS: 218608-84-5) shares identical molecular weight and formula but differs in stereochemistry. Studies highlight enantiomer-specific interactions with enzymes or receptors, making the R-form preferable in targeted drug design (e.g., anticancer agents) .
Substituent Variations in the Pentanoic Acid Chain
a) Fluorinated Analogs
- Benzyl (R)-5-(((Benzyloxy)carbonyl)amino)-3-fluoro-4-oxo-pentanoate (13a): Introduces a fluorine atom at position 3, enhancing metabolic stability and altering reactivity. Used in fluorinated prodrug development .
- (R)-4-(2-(3-Fluorophenyl)acetamido)-5-phenylpentanoic acid (42): Combines fluorine and phenylacetamido groups, showing improved binding affinity in enzyme inhibition assays .
b) Hydroxylated Derivatives
- (3R,4S)-4-tert-butoxycarbonylamino-3-hydroxy-5-(p-hydroxyphenyl)-pentanoic acid: Features a hydroxyl group at position 3 and a p-hydroxyphenyl moiety, increasing polarity and solubility. Potential applications in hydrophilic drug formulations .
Aromatic Ring Modifications
Boc-Group Positioning and Chain Length
- (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid: Boc group at position 2 instead of 3, shortening the chain. This reduces steric hindrance, favoring compact peptide conformations .
- (R)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid: Shorter propanoic acid chain with naphthyl group; used in rigid scaffold designs .
Activité Biologique
(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid, also known as Boc-(R)-3-amino-5-phenylpentanoic acid, is a compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, synthesis, and relevant case studies.
- Molecular Formula : C₁₆H₂₃NO₄
- Molecular Weight : 293.36 g/mol
- CAS Number : 218608-83-4
- InChI Key : MYWZFJXOLAXENE-CYBMUJFWSA-N
- SMILES Notation : CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent. Key findings include:
- Antineoplastic Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Studies have shown that the compound can inhibit tumor cell proliferation, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It demonstrated the ability to reduce oxidative stress and improve neuronal survival in vitro .
- Modulation of Enzyme Activity : this compound has been shown to interact with specific enzymes involved in metabolic pathways, which may contribute to its biological effects .
Synthesis and Characterization
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with racemic 3-aminomethyl-4-phenylbutanoic acid, which is resolved into its enantiomers using chiral amines .
- Boc Protection : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride, yielding the Boc-protected amino acid derivative.
- Purification : The final product is purified through crystallization techniques to achieve high enantiomeric purity.
Case Studies
Several case studies highlight the biological relevance of this compound:
Q & A
Q. What are the standard synthetic routes for (R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid, and what key reaction conditions are involved?
- Methodological Answer : The compound is typically synthesized via a multi-step strategy involving:
- Protection : The carboxyl group of (R)-HMPA (homophenylalanine derivative) is protected using a benzyl group (K₂CO₃, 75°C, 5 hours) .
- Coupling : The intermediate undergoes esterification with N-Boc-β-alanine using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents (25°C, 19 hours) .
- Deprotection : The benzyl group is removed via hydrogenolysis with palladium carbon under hydrogen protection .
Alternative routes use ethyl ester protection (e.g., ethyl (R)-4-((tert-butoxycarbonyl)amino)-5-phenylpentanoate) followed by coupling with arylacetic acids .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what specific peaks or signals should researchers expect?
- Methodological Answer :
- NMR : Key signals include:
- ¹H NMR : A singlet at ~1.4 ppm for the tert-butyl group (Boc), aromatic protons (δ 7.2–7.4 ppm for phenyl), and α-proton resonance near δ 4.2 ppm .
- ¹³C NMR : Carbonyl carbons (Boc: ~155 ppm; carboxylic acid: ~175 ppm) .
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ should align with the molecular weight (293.37 g/mol for C₁₆H₂₃NO₄) .
- Chiral HPLC : Critical for confirming enantiomeric purity, using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis, particularly when scaling up reactions?
- Methodological Answer :
- Chiral Starting Materials : Use enantiomerically pure (R)-HMPA or (S)-HMPA to avoid racemization during coupling .
- Coupling Conditions : Optimize reaction time and temperature to minimize epimerization. For example, lower temperatures (0–25°C) and shorter reaction times reduce side reactions .
- Purification : Employ recrystallization with solvents like ethyl acetate/hexane or chiral stationary phase chromatography to isolate the desired enantiomer .
- Quality Control : Regular chiral HPLC analysis during intermediate steps ensures purity >99% .
Q. In structural-activity relationship (SAR) studies, what modifications to the phenyl or tert-butoxycarbonyl groups have been explored, and how do these alter bioactivity?
- Methodological Answer :
- Phenyl Group Modifications :
- Substitution with electron-withdrawing groups (e.g., fluorine) enhances metabolic stability. For example, 3-fluorophenyl analogs showed improved antagonistic activity in free fatty acid receptor studies .
- Replacement with heteroaromatic rings (e.g., isoquinoline) alters binding affinity, as seen in kinase inhibitor research .
- Boc Group Replacement :
- Switching Boc to Fmoc (fluorenylmethyloxycarbonyl) improves solubility in polar solvents but may reduce cell permeability .
- Removal of Boc (via TFA deprotection) generates primary amines for conjugation in prodrug designs .
- Backbone Elongation : Extending the pentanoic acid chain to hexanoic acid derivatives increases lipophilicity, impacting membrane penetration in anticancer studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reaction Scale : Yields may drop at larger scales due to inefficient mixing or heat dissipation. Use flow chemistry or controlled-temperature reactors for reproducibility .
- Catalyst Variability : Palladium carbon activity can vary between batches. Pre-reduction of the catalyst or using fresh batches improves deprotection efficiency .
- Analytical Differences : Yield calculations based on NMR vs. HPLC may vary. Standardize quantification using internal standards (e.g., 1,3,5-trimethoxybenzene for NMR) .
Application-Oriented Questions
Q. What role does this compound play in peptide mimetic or prodrug development?
- Methodological Answer :
- Peptide Backbone Integration : The pentanoic acid chain mimics natural amino acid side chains, enabling incorporation into protease-resistant peptidomimetics .
- Prodrug Activation : The Boc group is cleaved in acidic environments (e.g., tumor tissues), releasing active amines for targeted drug delivery .
- Conjugation Chemistry : The carboxylic acid moiety facilitates esterification with alcohols (e.g., steroidal structures) to enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
